Cadmium molybdate

Description

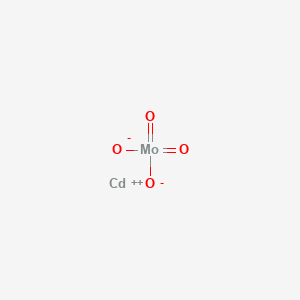

Cadmium molybdate (CdMoO₄) is a transition metal molybdate with a scheelite-type tetragonal crystal structure (space group I4₁/a) . It exhibits a wide bandgap (~3.27–3.4 eV), making it primarily active in the ultraviolet (UV) region . The valence band (VB) comprises occupied O 2p orbitals, while the conduction band (CB) consists of empty Mo 4d orbitals, enabling charge-transfer transitions responsible for its optical properties . CdMoO₄ is synthesized via co-precipitation or hydrothermal methods, often followed by annealing at 550°C for crystallinity . Doping with rare-earth ions like Y³⁺ modifies its optical and structural properties, enhancing applications in nonlinear optics and photocatalysis .

Properties

Molecular Formula |

CdMoO4 |

|---|---|

Molecular Weight |

272.36 g/mol |

IUPAC Name |

cadmium(2+);dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Cd.Mo.4O/q+2;;;;2*-1 |

InChI Key |

KWPZWLVBWFDGMY-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Solid-State Metathetic Synthesis Assisted by Microwave Irradiation

This method involves a metathesis reaction between cadmium chloride dihydrate (CdCl2·2.5H2O) and sodium molybdate dihydrate (Na2MoO4·2H2O), followed by microwave irradiation and heat treatment.

- Procedure : The reactants are ground together and subjected to microwave irradiation, then calcined at 600 °C for 3 hours.

- Reaction :

$$

\text{CdCl}2 + \text{Na}2\text{MoO}4 \rightarrow \text{CdMoO}4 + 2 \text{NaCl}

$$ - Advantages :

- Rapid reaction due to exothermic formation of NaCl.

- Environmentally friendly with no solvent waste.

- Produces well-crystallized particles with controlled morphology (0.5–1.0 µm size).

- High purity and homogeneous particle size distribution.

- Characterization : X-ray diffraction (XRD) confirms orthorhombic scheelite-type structure. SEM shows fine particle morphology. Photoluminescence and Raman spectroscopy reveal optical properties.

| Parameter | Condition/Result |

|---|---|

| Temperature | 600 °C |

| Time | 3 hours |

| Particle Size | 0.5 - 1.0 µm |

| Crystal Structure | Orthorhombic, scheelite-type |

| Purity | High, confirmed by XRD |

This method is noted for its green chemistry approach and efficiency in producing high-quality CdMoO4 powders.

Conventional Solid-State Reaction Using Oxides

- Procedure : Equimolar mixtures of cadmium oxide (CdO) and molybdenum trioxide (MoO3) are ground and annealed at high temperatures (823 K to 1273 K) for extended periods (up to 12 hours per cycle), often with intermediate grindings.

- Temperature Range : 823 K to 1273 K (550 °C to 1000 °C).

- Duration : Multiple heating cycles, sometimes repeated three times.

- Outcome : Formation of pure this compound phase with scheelite-type structure confirmed by XRD.

- Notes : This method requires prolonged heating and grinding to achieve phase purity and homogeneity. It is commonly used for preparing doped or mixed molybdate compounds.

| Parameter | Condition/Result |

|---|---|

| Reactants | CdO and MoO3 |

| Temperature Range | 823 K to 1273 K |

| Heating Duration | 12 hours per cycle, multiple cycles |

| Phase Purity | Pure CdMoO4 confirmed by XRD |

| Particle Morphology | Typically larger, less uniform |

This method is widely used for synthesizing this compound and related solid solutions, including rare-earth doped variants.

Aqueous Solution Coprecipitation Method with Surfactant Assistance

- Procedure : Cadmium and molybdate precursors are reacted in aqueous solution at room temperature, often with surfactants like sodium dodecyl sulfate (SDS) to control morphology.

- Key Features :

- Formation of core-shell microspheres (~4 µm diameter) composed of single-crystalline nanoparticles (~50 nm).

- Surfactant concentration and reaction time critically influence particle size and morphology.

- Post-synthesis calcination at 500 °C for 2 hours improves crystallinity and photocatalytic properties.

- Applications : Photocatalytic degradation of organic dyes and optical devices.

- Characterization : XRD confirms phase purity; SEM and TEM reveal core-shell morphology; photoluminescence shows strong blue emission at 354 nm.

| Parameter | Condition/Result |

|---|---|

| Temperature | Room temperature |

| Surfactant | Sodium dodecyl sulfate (SDS) |

| Particle Size | Microspheres ~4 µm, nanoparticles ~50 nm |

| Calcination | 500 °C, 2 hours |

| Photocatalytic Rate Constant (k) | 0.048 min⁻¹ (calcined) |

This method offers precise control over morphology and size, enabling enhanced functional properties.

High-Temperature Solid-State Reaction for Doped and Mixed Molybdates

- Procedure : Mixtures of this compound and other molybdates (e.g., neodymium tungstate) are sintered at temperatures ranging from 900 °C to 1075 °C in multiple stages, with grinding between steps.

- Purpose : To synthesize doped or solid solution materials with modified optical and magnetic properties.

- Findings :

- The reaction proceeds with minimal mass loss (<0.1%).

- XRD shows scheelite-type structure with lattice parameter changes depending on dopant concentration.

- SEM reveals grain size and morphology changes.

- Example Reaction :

$$

\text{CdMoO}4 + \text{Nd}2(\text{WO}4)3 \rightarrow \text{Cd}{0.25}\text{Nd}{0.50}(\text{MoO}4){0.25}(\text{WO}4){0.75}

$$

| Parameter | Condition/Result |

|---|---|

| Temperature Range | 900 °C - 1075 °C |

| Duration | Multiple 12-hour heating cycles |

| Phase | Scheelite-type solid solutions |

| Mass Loss | < 0.1% |

This method is essential for tailoring this compound-based materials for multifunctional applications.

Other Methods and Notes

- Czochralski Method : Used for single crystal growth of this compound, enabling high-quality crystals for optical applications.

- Microemulsion-Mediated Route : Allows controlled particle size and morphology by using microemulsions as reaction media.

- Microwave-Assisted Solid-State Reaction : Combines advantages of rapid heating and solid-state reaction kinetics for efficient synthesis.

Comparative Summary of Preparation Methods

| Method | Temperature Range | Reaction Time | Particle Size/Morphology | Advantages | Limitations |

|---|---|---|---|---|---|

| Solid-State Metathetic + Microwave | 600 °C | 3 hours | 0.5-1.0 µm, homogeneous particles | Fast, green, high purity | Requires microwave setup |

| Conventional Solid-State Reaction | 823-1273 K (550-1000 °C) | Multiple 12 h cycles | Larger particles, less uniform | Simple, scalable | Long reaction times, grinding |

| Aqueous Coprecipitation + Surfactant | Room temp + 500 °C calcination | Hours to days | Core-shell microspheres ~4 µm | Morphology control, photocatalytic | Requires surfactants, post-calcination |

| High-Temperature Solid-State for Doping | 900-1075 °C | Multiple 12 h cycles | Grain size varies, solid solutions | Enables doping and solid solutions | Complex multi-step process |

| Czochralski & Microemulsion Methods | Variable | Variable | Single crystals or controlled sizes | High quality crystals, morphology | Specialized equipment |

Chemical Reactions Analysis

Cadmium molybdate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, especially in photocatalytic processes where it acts as a catalyst for the degradation of organic pollutants under UV or visible light irradiation.

Substitution Reactions: Doping this compound with other elements, such as silver, can enhance its photocatalytic and magnetic properties.

Common Reagents and Conditions:

Oxidation: UV or visible light irradiation in the presence of organic pollutants.

Reduction: Reducing agents like hydrogen or hydrazine.

Substitution: Doping agents like silver nitrate.

Major Products Formed:

Photocatalytic Degradation: Organic pollutants are broken down into less harmful substances.

Doped Compounds: Enhanced photocatalytic and magnetic properties.

Scientific Research Applications

Materials Science Applications

1.1 Nonlinear Optical Materials

Cadmium molybdate is recognized for its nonlinear optical properties, making it suitable for photonic devices. Research has demonstrated that yttrium doping enhances the nonlinear optical response of this compound nanostructures. The study reported that these doped nanostructures exhibit reverse saturable absorption, indicating their potential for optical limiting applications in photonic devices. The synthesis of these nanostructures via co-precipitation techniques resulted in improved optical characteristics, such as an increased bandgap upon doping with yttrium .

1.2 Heterovalent Substitution in Molybdates

Investigations into the heterovalent substitution of cadmium for lanthanum in lanthanum molybdate (La₂MoO₆) have shown that this substitution can transform the tetragonal structure into a cubic fluorite-like phase. This transformation is significant for stabilizing the cubic phase and enhancing the material's properties for various applications, including catalysis and solid-state ionics .

Environmental Science Applications

2.1 Cadmium Toxicity Mitigation

Cadmium is a toxic heavy metal that poses significant environmental risks. Recent studies have indicated that this compound can act as a protective agent against cadmium-induced toxicity in biological systems. For instance, sodium molybdate has been shown to mitigate testicular damage caused by cadmium chloride in rat models, suggesting its potential use in reducing cadmium toxicity in agricultural practices .

2.2 Interaction with Molybdenum and Cadmium

Research has highlighted the interaction between molybdenum and cadmium in environmental contexts, particularly regarding their combined effects on biological systems. A study demonstrated that co-exposure to these elements could lead to necroptosis in myocardial tissues of ducks, emphasizing the need for understanding their toxicological impacts in ecosystems .

Biological Applications

3.1 Antioxidant Properties

This compound exhibits antioxidant properties that can be harnessed for therapeutic purposes. Studies have indicated that sodium molybdate can enhance antioxidant enzyme activities while reducing oxidative stress markers such as malondialdehyde in testicular tissues affected by cadmium exposure. This suggests its potential role in protecting reproductive health against heavy metal toxicity .

3.2 Agricultural Applications

In agricultural research, this compound has been explored for its ability to alleviate cadmium toxicity in plants. Experiments have shown that the application of molybdenum can improve plant growth attributes adversely affected by cadmium exposure, highlighting its potential utility in improving crop resilience against heavy metal contamination .

Table 1: Summary of this compound Properties

| Property | Value/Description |

|---|---|

| Chemical Formula | CdMoO₄ |

| Crystal Structure | Tetragonal (transforms to cubic upon doping) |

| Optical Bandgap | Increases with yttrium doping |

| Nonlinear Optical Response | Exhibits reverse saturable absorption |

Table 2: Effects of Sodium Molybdate on Cadmium Toxicity

| Treatment Group | Cadmium Concentration (mg/kg) | Sperm Motility (%) | Malondialdehyde (MDA) Levels (µmol/g) |

|---|---|---|---|

| Control | 0 | 70 ± 5 | 0.5 |

| CdCl₂ Only | 3 | 30 ± 4 | 2.5 |

| Sodium Molybdate + CdCl₂ | 0.1 | 60 ± 6 | 1.0 |

Mechanism of Action

The mechanism by which cadmium molybdate exerts its effects is primarily through its photocatalytic activity. When exposed to light, it generates electron-hole pairs that can interact with organic pollutants, leading to their degradation. The molecular targets include the pollutants themselves, which are broken down into less harmful substances .

Comparison with Similar Compounds

Comparison with Transition Metal Molybdates

Silver Molybdate (Ag₂MoO₄)

- Crystal Structure : Ag₂MoO₄ adopts an inverse spinel cubic structure under ambient conditions, contrasting with CdMoO₄’s tetragonal scheelite phase .

- Bandgap : ~2.8–3.1 eV, narrower than CdMoO₄, enabling visible-light photocatalytic activity .

- Optical Properties: Exhibits stronger nonlinear absorption (NLA) coefficients (e.g., 8.9 × 10⁻¹¹ m/W at 532 nm) compared to CdMoO₄ (2.4 × 10⁻¹¹ m/W), attributed to defect states and enhanced electron-hole interactions .

- Applications : Superior optical limiting performance in photonic devices, whereas CdMoO₄ is preferred for UV-driven photocatalysis .

Zinc Molybdate (ZnMoO₄)

- Crystal Structure : Similar scheelite structure but with smaller lattice parameters due to Zn²⁺ (ionic radius 0.74 Å) vs. Cd²⁺ (0.95 Å) .

- Bandgap : ~3.3 eV, comparable to CdMoO₄, but exhibits higher photoluminescence quantum yield due to reduced charge recombination .

- Thermal Stability : CdMoO₄ undergoes phase transitions under high pressure (e.g., scheelite → wolframite at 12 GPa), while ZnMoO₄ remains stable up to 20 GPa .

Cobalt Molybdate (CoMoO₄)

- Magnetic Properties : CoMoO₄ shows paramagnetic behavior at room temperature, unlike diamagnetic CdMoO₄ .

- Optical Response: Limited nonlinear optical activity due to lack of defect states, whereas Y³⁺-doped CdMoO₄ achieves tunable optical limiting via oxygen vacancies .

Comparison with Rare-Earth Molybdates

Lanthanum Molybdate (La₂MoO₆)

- Crystal Structure : Tetragonal at ambient conditions but transforms to a cubic fluorite phase upon Cd²⁺ substitution (La₂₋ₓCdₓMoO₆₋ₓ/₂) .

- Conductivity : Pure La₂MoO₆ exhibits ionic conductivity, while CdMoO₄ is insulating. Heterovalent Cd²⁺ doping stabilizes the cubic phase, enhancing oxygen ion mobility .

- Applications : Used in solid oxide fuel cells (SOFCs), contrasting with CdMoO₄’s role in optical limiters .

Doping Effects: Y³⁺ in CdMoO₄ vs. Zn²⁺ in CoMoO₄

Biological Activity

Cadmium molybdate (CdMoO₄) is a compound that has garnered attention due to its unique properties and biological activities. This article explores its biological activity, focusing on its toxicity, interactions with other metals, and potential therapeutic applications.

This compound is synthesized through various methods, including coprecipitation and solid-state reactions. The compound typically exhibits a tetragonal structure, which can transform into a cubic fluorite-like phase upon cadmium substitution in lanthanum molybdate systems . The synthesis conditions, such as temperature and reactant concentrations, significantly influence the properties of the resultant nanocrystals .

Cadmium Toxicity

Cadmium is a well-known environmental pollutant with significant toxic effects on human health. It is classified as a Group 1 carcinogen and is associated with various health issues, including kidney damage and reproductive toxicity . The biological impact of cadmium exposure is exacerbated when combined with other elements like molybdenum.

Interaction with Molybdate

Recent studies have shown that exposure to sodium molybdate can alter cadmium metabolism in biological systems. For instance, a study involving mice indicated that molybdate exposure increased urinary cadmium levels, suggesting a disruption in the body’s handling of cadmium . This interaction may lead to metabolic disorders characterized by alterations in amino acid and lipid metabolism .

Protective Effects Against Cadmium Toxicity

Research has demonstrated that sodium molybdate can mitigate cadmium-induced testicular toxicity in rats. In a controlled study, administration of sodium molybdate significantly improved sperm parameters and reduced oxidative stress markers in infertile rats exposed to cadmium chloride . This protective effect was attributed to enhanced antioxidant enzyme activity and reduced malondialdehyde levels.

Impact on Plant Systems

In agricultural contexts, the interaction between cadmium and molybdenum has been studied extensively. Molybdenum treatment has been shown to reduce cadmium uptake in oilseed rape plants, thereby mitigating the toxic effects of cadmium accumulation in edible parts of the plants . This suggests potential applications for improving crop resilience against heavy metal contamination.

Table 1: Summary of Toxicological Findings Related to this compound

Q & A

Basic Research Questions

Q. What are the most effective synthesis methods for cadmium molybdate nanoparticles, and how do reaction parameters influence crystallinity?

- Methodological Answer: this compound (CdMoO₄) can be synthesized via co-precipitation, hydrothermal, or solid-state methods. For co-precipitation, dissolve cadmium nitrate tetrahydrate (0.2 M) and sodium molybdate dihydrate (0.2 M) in distilled water, mix under stirring, and age for 12 hours. Annealing at 550°C for 3 hours enhances crystallinity, as confirmed by sharp XRD peaks (scheelite-type structure, JCPDS 00-007-0209) . Adjusting pH (e.g., using ethylenediamine) and precursor molar ratios can control particle size and morphology. For solid-state synthesis, calcine oxalate precursors at 400–600°C to achieve phase-pure CdMoO₄ with high catalytic activity .

Q. How can researchers characterize the phase purity and crystal structure of this compound?

- Methodological Answer: Use X-ray diffraction (XRD) to confirm the tetragonal scheelite structure (space group I4₁/a). Compare peaks with reference patterns (e.g., NBS lattice constants: a = 5.15 Å, c = 11.18 Å) . Pair with scanning electron microscopy (SEM) to analyze morphology (e.g., microspheres, nanowires) and energy-dispersive X-ray spectroscopy (EDX) to verify stoichiometry. For optical properties, employ UV-Vis spectroscopy and z-scan techniques to assess bandgap and nonlinear absorption .

Q. What analytical techniques are recommended for quantifying molybdate ions in solution during experimental studies?

- Methodological Answer: Use the molybdate-ascorbic acid colorimetric method (detection limit: 0.03–5 μg-atP/L) for orthophosphate analysis. For environmental samples with interfering heavy metals (e.g., Cd²⁺), combine with inductively coupled plasma mass spectrometry (ICP-MS) to avoid false positives . Preserve samples at pH 7 with 0.1 N NaOH and validate accuracy using certified reference materials.

Advanced Research Questions

Q. How does doping with rare earth elements like Y³⁺ alter the optical and electronic properties of this compound?

- Methodological Answer: Doping CdMoO₄ with Y³⁺ (0.1–0.5 mol%) reduces crystallite size (from ~45 nm to ~32 nm) and enhances nonlinear optical limiting. Synthesize by adding yttrium nitrate to Cd²⁺ precursors before co-precipitation. Characterize using XRD (peak broadening) and z-scan under a Q-switched Nd:YAG laser (532 nm). Doping introduces lattice strain, lowering the bandgap and improving charge separation for photocatalytic applications .

Q. What experimental strategies can resolve contradictions in reported photocatalytic efficiencies of this compound-based composites?

- Methodological Answer: Standardize activity tests by controlling light intensity (e.g., 300 W Xe lamp), sacrificial agents (e.g., Na₂S/Na₂SO₃), and H₂ evolution measurement protocols. For CdS-MoS₂/CdMoO₄ composites, optimize heterojunction interfaces via solvothermal synthesis (e.g., 36.7 mmol g⁻¹ h⁻¹ H₂ evolution vs. 0.35 mmol g⁻¹ h⁻¹ for pure CdS) . Compare charge-transfer kinetics using transient absorption spectroscopy to identify interfacial recombination losses.

Q. How do coexisting heavy metals like cadmium interfere with molybdate analysis in environmental samples, and how can this be mitigated?

- Methodological Answer: Cd²⁺ competes with MoO₄²⁻ in adsorption/precipitation reactions. Use chelating agents (e.g., trisodium citrate) to mask Cd²⁺ during colorimetric assays . For biological studies (e.g., murine models), employ ICP-MS to quantify urinary Cd levels after molybdate exposure. Correlate with serum metabolomics (e.g., elevated 2,3-dihydroxypropyl octanoate) to assess metabolic disruptions .

Q. What mechanisms explain the metabolic interactions between molybdate and cadmium in biological systems, and how can in vitro models validate these?

- Methodological Answer: Chronic molybdate exposure (1 mg/kg/day) elevates urinary Cd in mice, likely via shared renal transporters. Validate using Caco-2 cell monolayers to measure Mo/Cd cotransport. Combine metabolomics (UPLC-MS) and elementome analysis (ICP-MS) to identify disrupted pathways (e.g., amino acid/lipid metabolism). Cross-reference with NHANES data to confirm Mo-Cd correlations in human populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.